molecular formula C12H10N4O2 B2612695 N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide CAS No. 15033-22-4

N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide

Cat. No.: B2612695
CAS No.: 15033-22-4
M. Wt: 242.238
InChI Key: ISNJPMYTXCCOGZ-UHFFFAOYSA-N
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Description

N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide is a synthetic compound featuring a carbohydrazide core flanked by two pyridine rings, positioning it as a high-value scaffold for pharmaceutical research and materials science. This structure is part of a significant class of molecules known for versatile biological activities and ability to form complex supramolecular structures. Researchers are increasingly leveraging such pyridine-carbohydrazide derivatives as key building blocks in the development of novel therapeutic agents . In medicinal chemistry, this compound serves as a promising precursor for the design of new bioactive molecules. Structural analogs have demonstrated potential across multiple therapeutic areas, including as enzyme inhibitors, kinase inhibitors, and G-protein-coupled receptor ligands . The presence of the imine-like framework and multiple hydrogen bonding sites makes it a suitable candidate for creating Schiff base derivatives, which are frequently investigated for their antibacterial, antiviral, and anticancer properties . The rigid, planar nature of the pyridine rings and the hydrogen-bonding capability of the carbohydrazide linker also make this compound of significant interest in materials chemistry. Similar molecules have been shown to form well-defined crystal structures stabilized by intermolecular N—H···O hydrogen bonds, leading to supramolecular networks with potential non-linear optical (NLO) properties . Researchers utilize such compounds in the development of advanced organic materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11(9-3-6-13-7-4-9)15-16-12(18)10-2-1-5-14-8-10/h1-8H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNJPMYTXCCOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330991
Record name N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15033-22-4
Record name N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(pyridine-4-carbonyl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-4-carboxylic acid hydrazide with pyridine-3-carboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and helps in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of N’-(pyridine-4-carbonyl)pyridine-3-carbohydrazide may involve similar synthetic routes but with optimizations for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(pyridine-4-carbonyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction could produce pyridine-4-methyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(pyridine-4-carbonyl)pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are of interest for their potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, N’-(pyridine-4-carbonyl)pyridine-3-carbohydrazide is explored for its potential therapeutic applications. It has shown promise as an anticonvulsant agent, with studies indicating its efficacy in animal models of epilepsy .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N’-(pyridine-4-carbonyl)pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Isomeric Pyridinecarbohydrazides

The positional isomerism of pyridine substituents significantly impacts physicochemical properties:

  • Pyridine-2-carbohydrazide (picolinohydrazide) and pyridine-4-carbohydrazide (isonicotinohydrazide) exhibit distinct hydrogen-bonding patterns compared to the pyridine-3-carbohydrazide scaffold. For example, X-ray studies reveal that pyridine-3-carbohydrazide adopts a planar conformation with a shortened C–N bond (1.336 Å), indicating electronic delocalization, whereas the 4-isomer shows altered hydrogen-bonding networks affecting solubility and thermal stability .

Schiff Base Derivatives

Substitution at the hydrazide NH₂ group with aromatic aldehydes yields diverse bioactive Schiff bases. Key examples include:

Compound Name (Schiff Base) Substituent Melting Point (°C) Biological Activity Key Spectral Data (IR, NMR)
N'-(4-Hydroxybenzylidene)pyridine-3-carbohydrazide 4-hydroxyphenyl 191–192 Antimicrobial IR: ν(NH) 3240 cm⁻¹, ν(C=N) 1605 cm⁻¹
N'-(4-Methoxybenzylidene)pyridine-3-carbohydrazide 4-methoxyphenyl 170–171 Antifungal ¹H NMR: δ 8.72 (s, 1H, CH=N)
N'-(3-Nitrobenzylidene)pyridine-3-carbohydrazide 3-nitrophenyl 176–178 Antitubercular ¹³C NMR: δ 148.2 (C=N)

Key Trends :

  • Electron-withdrawing groups (e.g., -NO₂) enhance antimycobacterial activity but reduce solubility .
  • Methoxy and hydroxy substituents improve antifungal potency due to increased hydrogen-bond donor capacity .

Acylated Derivatives

N’-Acylation modulates lipophilicity and bioactivity. Examples include:

Compound Name (Acyl Derivative) Acyl Group Melting Point (°C) Notable Properties
N'-Acetylpyridine-3-carbohydrazide Acetyl (-COCH₃) 140 Enhanced thermal stability
N'-Hexanoylpyridine-3-carbohydrazide Hexanoyl (-COC₅H₁₁) 97 Increased lipophilicity

Structural Impact :

  • Longer acyl chains (e.g., hexanoyl) lower melting points and improve membrane permeability .

Heterocyclic-Fused Derivatives

Incorporation of fused heterocycles enhances target specificity:

  • 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carbohydrazide : Exhibits potent antifungal activity (MIC = 4.53 μM against Mycobacterium tuberculosis) due to the triazolo-pyridine core, which facilitates DNA intercalation .
  • 2-Methylchromeno[4,3-b]pyridine-3-carbohydrazide: Shows antimicrobial activity via π-π stacking interactions with microbial enzymes .

Biological Activity

N'-(Pyridine-4-carbonyl)pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4OC_{11}H_{10}N_4O, featuring two pyridine rings connected by a hydrazone linkage. This structural configuration is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

Target Enzymes

Research indicates that this compound interacts with various enzymes, particularly those involved in inflammatory pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.

Biochemical Pathways

The compound's inhibition of COX enzymes leads to decreased levels of inflammatory mediators, thereby reducing inflammation and associated pain. This mechanism positions it as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably, it exhibits potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 2 to 16 μg/mL, indicating strong bactericidal effects .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2
Pseudomonas aeruginosa4 - 16
Enterococcus faecalis8

Antifungal Activity

The compound also demonstrates antifungal activity , particularly against Candida albicans, with efficacy attributed to its lipophilic nature, which enhances penetration into fungal membranes .

Case Studies

  • In Vitro Studies : A study conducted by Rodrigues et al. evaluated the effects of various pyridine derivatives, including this compound, on M. tuberculosis. Results indicated significant inhibition of bacterial growth, suggesting potential use in treating tuberculosis .
  • In Vivo Studies : Another investigation assessed the anti-inflammatory effects of the compound in animal models. The results demonstrated a marked reduction in edema and inflammatory markers, supporting its therapeutic potential in inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound includes favorable absorption characteristics when administered orally. It is distributed widely throughout the body and metabolized primarily by hepatic cytochrome P450 enzymes, with renal excretion being the main route for elimination.

Q & A

Q. What are the common synthetic routes for preparing N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide, and what critical reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a condensation reaction between pyridine-4-carbonyl chloride and pyridine-3-carbohydrazide under anhydrous conditions. Key parameters include:

  • Catalyst selection : Use of triethylamine or DMAP to enhance nucleophilic attack by the hydrazide group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction kinetics.
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the carbonyl chloride) .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is critical to isolate the product with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR : Look for the hydrazide NH proton (δ 10.2–11.5 ppm, broad singlet) and pyridyl protons (δ 7.5–8.8 ppm, multiplet patterns) .
    • 13C NMR : The carbonyl carbons (C=O) appear at δ 162–168 ppm, while pyridine carbons range from δ 120–150 ppm .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak [M+H]+ at m/z 245.08 (calculated for C12H9N4O2).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., orthorhombic system, space group P212121) using SHELXL for refinement .

Q. What are the primary applications of this compound in coordination chemistry?

Methodological Answer: This compound acts as a tridentate ligand, coordinating via the pyridyl nitrogen, carbonyl oxygen, and hydrazide nitrogen. For metal complex synthesis:

  • Reaction Design : React with transition metal salts (e.g., Co(II), Ni(II), Cu(II)) in ethanol/water at 60–70°C for 4–6 hours .
  • Characterization : Use UV-Vis (d-d transitions) and cyclic voltammetry to assess redox behavior. For example, Cu(II) complexes exhibit λmax ~650 nm due to ligand-to-metal charge transfer .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for derivatives of this compound?

Methodological Answer:

  • Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and SHELXL’s TWIN commands for twinning corrections .
  • Hydrogen Bond Analysis : Apply graph-set notation (e.g., R2²(8) motifs) to compare predicted vs. observed H-bond networks. Discrepancies often arise from solvent inclusion or conformational flexibility .
  • Density Functional Theory (DFT) : Optimize molecular geometries at the B3LYP/6-31G(d) level and compare with experimental bond lengths (e.g., C=O: 1.21–1.23 Å vs. X-ray: 1.22 Å) .

Q. What strategies enhance the selectivity of this compound derivatives as enzyme inhibitors?

Methodological Answer:

  • Structural Modifications : Introduce substituents at the pyridine-3 position to sterically hinder non-target binding. For example, 4-fluorobenzyl groups improve selectivity for fibroblast activation protein (FAP) over prolyl oligopeptidase (PREP) by >350-fold .
  • Binding Assays : Use fluorescence polarization to measure inhibition constants (Ki) and surface plasmon resonance (SPR) for real-time kinetics.
  • Molecular Docking : Employ AutoDock Vina to model interactions with FAP’s catalytic triad (Ser624, Asp702, His684) and optimize boronic acid warheads .

Q. How do hydrogen-bonding patterns in this compound crystals influence supramolecular assembly?

Methodological Answer:

  • Crystallographic Analysis : Identify H-bond donors/acceptors using Mercury CSD. For example, the hydrazide NH forms N–H···O bonds with adjacent carbonyl groups (d ≈ 2.85 Å, θ ≈ 165°) .
  • Thermal Analysis : Correlate melting points (e.g., 235–240°C) with lattice stability from H-bond density .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder and validate anisotropic displacement parameters .

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